1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea is an organic compound that belongs to the class of thioureas It features a dibenzofuran moiety fused with a phenylthiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea typically involves the reaction of dibenzofuran derivatives with phenyl isothiocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A parent compound with similar structural features but lacking the thiourea group.
Phenylthiourea: Contains the thiourea group but lacks the dibenzofuran moiety.
Dibenzo[b,d]thiophene: Similar structure with a sulfur atom replacing the oxygen in dibenzofuran.
Uniqueness
1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea is unique due to the combination of the dibenzofuran and phenylthiourea moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14N2OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-dibenzofuran-3-yl-3-phenylthiourea |
InChI |
InChI=1S/C19H14N2OS/c23-19(20-13-6-2-1-3-7-13)21-14-10-11-16-15-8-4-5-9-17(15)22-18(16)12-14/h1-12H,(H2,20,21,23) |
InChI Key |
QYEYWBMZRCNLOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.